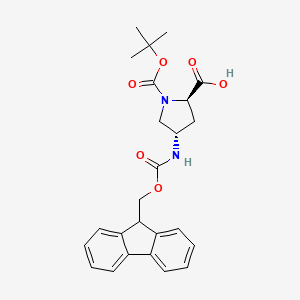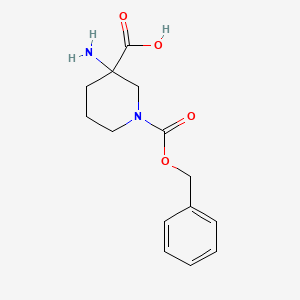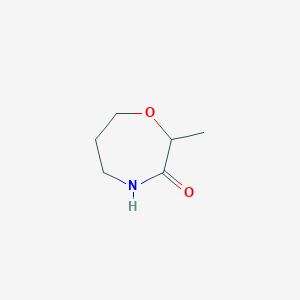
4-(2,4-Difluorophenyl)butanoic acid
Descripción general
Descripción
“4-(2,4-Difluorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H10F2O2 . It has a molecular weight of 200.18 . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 Hydrogen atoms, 10 Carbon atoms, 2 Oxygen atoms, and 2 Fluorine atoms . The molecule contains a total of 24 bonds, including 14 non-Hydrogen bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Aplicaciones Científicas De Investigación
1. Application in Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(2,4-Difluorophenyl)butanoic acid, has been utilized for the optical gating of nanofluidic devices based on synthetic ion channels. This application involves the use of photolabile hydrophobic molecules to control the permselective transport of ionic species in aqueous solutions through channels, which can be activated by UV light. This process has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
2. Molecular Docking and Structural Studies
A study on molecular docking, vibrational, structural, electronic, and optical characteristics of derivatives of this compound revealed their potential as nonlinear optical materials. These derivatives have been analyzed for their reactivity, electronic properties, and interaction with proteins such as Placenta growth factor, indicating potential biological activities and pharmacological importance (Vanasundari et al., 2018).
3. Synthesis of Sitagliptin and Derivatives
The enantioselective synthesis of (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a building block for sitagliptin and its derivatives, has been explored. This synthesis involved several chemical reactions and demonstrated the potential for integrating this compound derivatives into pharmaceutical compounds (Fıstıkçı et al., 2012).
4. Herbicide Extraction and Analysis
Derivatives of this compound have been studied in the context of herbicide extraction and analysis. These studies have focused on developing methods for solid-phase extraction and chromatographic analysis of acidic herbicides, indicating the relevance of these derivatives in environmental and agricultural research (Wells & Yu, 2000).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of new γ-aminobutyric acid (gaba) derivatives , suggesting potential interactions with GABA receptors or related pathways.
Mode of Action
It’s known that similar compounds can participate in suzuki cross-coupling reactions with aryl and heteroaryl halides . This reaction could potentially lead to the formation of biaryl derivatives, which may interact with biological targets in unique ways.
Biochemical Pathways
Given its potential role in the synthesis of gaba derivatives , it may influence pathways related to GABA neurotransmission.
Result of Action
If it does indeed participate in the synthesis of gaba derivatives , it could potentially influence neuronal excitability and other processes regulated by GABA neurotransmission.
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFOGNBDGRXWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110931-78-7 | |
| Record name | 2,4-Difluorobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110931-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


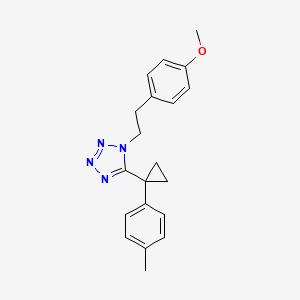
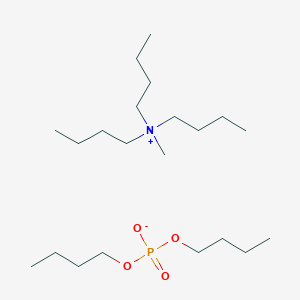
![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)

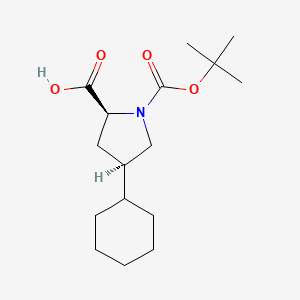

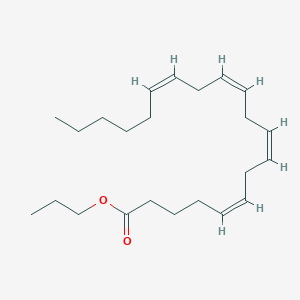
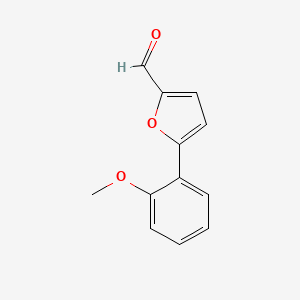

![[[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio]acetic acid](/img/structure/B3183391.png)
![5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3183394.png)
